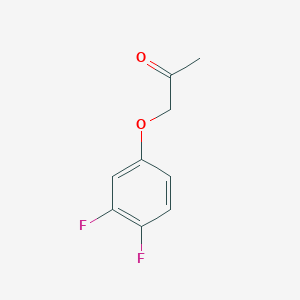

1-(3,4-Difluorophenoxy)propan-2-one

Description

BenchChem offers high-quality 1-(3,4-Difluorophenoxy)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Difluorophenoxy)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-difluorophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSFXMIKYJYNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Analytical Characterization of 1-(3,4-Difluorophenoxy)propan-2-one: A Strategic Scaffold in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into small-molecule scaffolds is a highly deliberate design choice aimed at modulating pharmacokinetics and target binding affinity. 1-(3,4-Difluorophenoxy)propan-2-one (CAS: 1153999-83-7) represents a highly versatile intermediate that bridges the gap between simple building blocks and complex bioactive architectures[1].

As a Senior Application Scientist, I approach the characterization and utilization of this compound not merely as a routine procedure, but as a foundational step in de-risking downstream drug development. This whitepaper provides an in-depth mechanistic analysis of its structural properties, establishes field-proven, self-validating analytical protocols for its characterization, and outlines its synthetic utility in generating novel pharmacophores.

Physicochemical Profiling & Structural Architecture

To effectively utilize 1-(3,4-Difluorophenoxy)propan-2-one, one must first understand the causality behind its structural design. The molecule consists of three distinct functional domains: a 3,4-difluorophenyl group, an ether linkage, and a propan-2-one (ketone) moiety[1].

Quantitative Data Summary

| Parameter | Value | Mechanistic Significance |

| CAS Number | 1153999-83-7 | Unique registry identifier for procurement and tracking[2]. |

| Molecular Formula | C₉H₈F₂O₂ | Dictates the exact mass requirements for HRMS validation[1]. |

| Molecular Weight | 186.15 g/mol | Crucial for stoichiometric calculations in synthetic workflows[2]. |

| InChI Key | BQSFXMIKYJYNEM-UHFFFAOYSA-N | Ensures unambiguous digital structural representation[2]. |

| Storage Conditions | -4°C (1-2 weeks); -20°C (Long term) | Prevents spontaneous degradation or oxidation of the ether linkage[2]. |

The Rationale Behind the Scaffold

The 3,4-difluoro substitution pattern on the aromatic ring is not arbitrary. Fluorine atoms are highly electronegative and slightly larger than hydrogen. By strategically placing them at the 3 and 4 positions, chemists can sterically and electronically block common sites of oxidative metabolism (such as those targeted by Cytochrome P450 enzymes in the liver), thereby enhancing the metabolic stability of the final drug candidate[1]. Furthermore, the ether linkage provides necessary conformational flexibility, while the terminal ketone serves as an electrophilic handle for downstream synthetic elaboration[1].

Analytical Characterization Protocols

A single analytical method is insufficient for rigorous structural validation. To ensure absolute trustworthiness, we employ an orthogonal analytical workflow. Every protocol described below is designed as a self-validating system to eliminate false positives.

Fig 1. Orthogonal analytical workflow for the structural validation of 1-(3,4-Difluorophenoxy)propan-2-one.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula (C₉H₈F₂O₂) by measuring the exact mass of the molecular ion[1]. Causality: Standard MS only provides nominal mass. HRMS is required to differentiate this compound from isobaric impurities. Step-by-Step Methodology:

-

System Calibration (Self-Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run. Verify that mass accuracy is < 5 ppm across the 100-1000 m/z range. This ensures any deviation in the sample mass is due to the sample, not instrument drift.

-

Sample Preparation: Dissolve 1 mg of 1-(3,4-Difluorophenoxy)propan-2-one in 10 mL of LC-MS grade Methanol.

-

Ionization: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) in positive mode. The EI spectrum will display a distinct molecular ion peak (M⁺) corresponding to the 186.15 g/mol molecular weight[1].

-

Data Integration: Extract the exact mass chromatogram and verify the isotopic distribution matches the theoretical pattern for C₉H₈F₂O₂.

Protocol B: Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Objective: Map the atomic connectivity and verify the positions of the fluorine atoms. Causality: While HRMS confirms what atoms are present, NMR confirms how they are connected. Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standardization (Self-Validation): Add 0.05% v/v Tetramethylsilane (TMS) for ¹H/¹³C referencing, and a known concentration of fluorobenzene for ¹⁹F referencing. This prevents misassignment of chemical shifts.

-

¹⁹F NMR Acquisition: This is the most critical step. Acquire the ¹⁹F spectrum. You must observe two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring[1].

-

Coupling Analysis: Analyze the multiplicity. The signals will appear as doublets of doublets due to F-F coupling (typically ~20 Hz) and F-H coupling with adjacent aromatic protons[1].

Synthetic Utility & Downstream Applications

The scientific impetus for investigating this compound lies in its capacity to serve as a springboard for complex drug discovery programs, particularly those targeting enzymes like cytosolic phospholipase A2 alpha (cPLA2α) and Fatty Acid Amide Hydrolase (FAAH)[1].

Fig 2. Synthetic derivatization pathways leveraging the propan-2-one moiety for drug discovery.

Methodological Workflows for Derivatization

The carbonyl group of the propan-2-one moiety is highly susceptible to nucleophilic attack[1].

-

Ketone Reduction: Treatment with reducing agents like Sodium Borohydride (NaBH₄) yields the corresponding secondary alcohol. This reaction creates a new chiral center, allowing for the separation of enantiomers that may exhibit differential biological activities.

-

Reductive Amination: Reacting the ketone with primary or secondary amines in the presence of sodium triacetoxyborohydride (STAB) generates amine derivatives[1]. This is a highly efficient way to append pharmacophoric groups to the propanone backbone, optimizing the molecule's solubility and target binding interactions.

Handling, Storage, and Safety Parameters

Maintaining the integrity of 1-(3,4-Difluorophenoxy)propan-2-one requires strict adherence to environmental controls.

-

Storage Protocol: For immediate use (1-2 weeks), store the compound at -4°C. For long-term archiving (1-2 years), the compound must be sealed under an inert atmosphere (Argon or Nitrogen) and stored at -20°C to prevent auto-oxidation of the ether linkage[2].

-

Safety & Handling: The compound is classified with warnings for potential harm via ingestion (H303), skin contact (H313), and inhalation (H333)[2]. All experimental handling must be conducted within a certified fume hood. Operators must wear standard PPE, including nitrile gloves, protective eyewear, and lab coats[2]. Waste generated must be segregated and processed by professional biological/chemical waste management facilities to prevent environmental contamination[2].

References

-

BIOFOUNT - 1153999-83-7 | 1-(3,4-Difluorophenoxy)propan-2-one. Available at:[Link]

Sources

Solubility Profile and Solvation Thermodynamics of 1-(3,4-Difluorophenoxy)propan-2-one in Organic Solvents

A Technical Guide for Process Chemists and Drug Development Professionals

Executive Summary

In modern pharmaceutical and agrochemical synthesis, the efficient processing of fluorinated intermediates is critical. 1-(3,4-Difluorophenoxy)propan-2-one (CAS: 1153999-83-7; Molecular Formula: C₉H₈F₂O₂; MW: 186.15) is a highly versatile building block utilized in the development of complex bioactive molecules, including novel candidates targeting enzymes such as cPLA2α and FAAH[1][2]. Structurally, it features a 3,4-difluorophenyl group connected via an ether linkage to a propan-2-one (ketone) moiety[1].

Understanding the solubility profile of this compound in various organic solvents is paramount for optimizing reaction conditions (e.g., reductions and aldol condensations[1]) and designing high-yield purification workflows. This whitepaper details the thermodynamic principles governing its solvation, provides a quantitative solubility matrix, and outlines a self-validating empirical protocol for high-throughput solubility screening.

Structural Determinants of Solubility: The "Fluorine Effect"

The solubility of 1-(3,4-Difluorophenoxy)propan-2-one is dictated by the interplay between its polar functional groups (ketone and ether) and its halogenated aromatic ring.

In process chemistry, the introduction of fluorine atoms onto an aromatic ring is known to induce the "fluorine effect," which significantly alters the physicochemical profile of the molecule[3]. While fluorine enhances metabolic stability by blocking sites of oxidative metabolism[1], it also critically impacts solvation thermodynamics. The highly electronegative fluorine atoms withdraw electron density from the aromatic system, reducing its overall polarizability. This disruption weakens the strong intermolecular π−π stacking interactions that typically limit the solubility of non-fluorinated aromatic ethers, thereby lowering the cohesive energy density of the solid state[3][4]. Consequently, fluorinated aromatic compounds generally exhibit enhanced solubility in a broad spectrum of organic solvents compared to their non-fluorinated counterparts[3][5].

Hansen Solubility Parameter (HSP) Analysis

To systematically predict and rationalize the solubility of 1-(3,4-Difluorophenoxy)propan-2-one, we apply the Hansen Solubility Parameter (HSP) framework. This model deconstructs the total cohesive energy of a molecule into three distinct intermolecular forces[6]:

-

Dispersion forces ( δd ): Dominated by the difluorophenyl ring.

-

Polar interactions ( δp ): Driven by the strong dipole moments of the carbonyl and ether groups.

-

Hydrogen-bonding ( δhb ): Facilitated by the oxygen atoms acting as potent hydrogen-bond acceptors.

Using group-contribution methods (such as the Hoftyzer and van Krevelen method), process chemists can estimate these partial parameters to map the compound in a 3D Hansen space[6]. Solvents are evaluated based on their Relative Energy Difference (RED) compared to the solute. A solvent with an RED < 1.0 falls within the compound's solubility sphere and is classified as a good solvent, whereas an RED > 1.0 indicates a poor solvent or anti-solvent[6].

Workflow for predicting solvent compatibility using Hansen Solubility Parameters (HSP).

Quantitative Solubility Profile

Based on the structural characteristics and behavior of analogous fluorinated aromatic ethers[4][5], the following table summarizes the anticipated solubility profile of 1-(3,4-Difluorophenoxy)propan-2-one across major solvent classes at 25 °C.

| Solvent Class | Representative Solvent | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL) | Process Application |

| Polar Aprotic | DMF, DMSO, NMP | 36 - 47 | > 500 (Highly Soluble) | Aldol additions, reductions[1]. |

| Chlorinated | Dichloromethane (DCM) | 8.9 | > 500 (Highly Soluble) | Extraction, biphasic reactions. |

| Esters / Ethers | Ethyl Acetate, THF | 6.0 - 7.5 | 200 - 500 (Soluble) | General synthesis, chromatography. |

| Alcohols | Methanol, Ethanol | 24 - 33 | 50 - 150 (Moderately Soluble) | Quenching, mild crystallizations. |

| Aliphatic | Hexane, Heptane | ~1.9 | < 10 (Poorly Soluble) | Anti-solvent for crystallization. |

| Aqueous | Water | 80.1 | < 1 (Insoluble) | Aqueous workup, phase separation. |

Note: The flexible –O– linkage and fluorinated segments ensure exceptional solubility in polar aprotic and chlorinated solvents, while the lack of hydrogen-bond donating capacity severely limits aqueous solubility[5].

Experimental Methodology: Isothermal Shake-Flask Protocol

This protocol is designed as a self-validating system : it includes specific checks to ensure that the solid phase does not undergo solvent-mediated polymorphic transformations during the assay, which would otherwise invalidate the solubility measurement.

Step-by-Step Procedure:

-

Preparation: Weigh an excess amount (e.g., 200 mg) of 1-(3,4-Difluorophenoxy)propan-2-one into a 5 mL amber glass vial. The amber glass prevents potential UV-induced degradation.

-

Solvent Addition: Dispense 2.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined screw cap to prevent solvent evaporation, which would artificially inflate the calculated solubility.

-

Thermodynamic Equilibration: Place the vial in a thermostated orbital shaker set precisely to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality: 48 hours is required to overcome the activation energy barrier of dissolution and ensure a saturated equilibrium state.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory as it resists aggressive organic solvents (like DMF or DCM) and prevents non-specific adsorption of the fluorinated compound to the filter membrane.

-

Quantification: Dilute the filtrate with the HPLC mobile phase to fall within the linear dynamic range of the detector. Analyze via HPLC-UV at λmax≈270 nm[1].

-

Self-Validation (Critical Step): Recover the residual undissolved solid from the vial, dry it gently under nitrogen, and analyze it via X-ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm that no solvate formation or polymorphic shift occurred during the 48-hour equilibration.

Mechanistic Implications for Chemical Processing

Understanding this solubility profile directly informs downstream chemical processing:

-

Reaction Engineering: The carbonyl group of 1-(3,4-Difluorophenoxy)propan-2-one is a prime site for reduction reactions to form valuable alcohols and amines, and its enolate can participate in cross-aldol condensations[1]. Because these reactions often require strong bases or reducing agents, highly polar aprotic solvents (like THF or DMF) are optimal. The compound's high solubility in these solvents (>500 mg/mL) allows for high-concentration batch processing, maximizing reactor throughput.

-

Purification via Anti-Solvent Crystallization: The stark contrast between the compound's solubility in esters (e.g., Ethyl Acetate) and aliphatic hydrocarbons (e.g., Heptane) makes this binary solvent system ideal for purification. By dissolving the crude intermediate in a minimal volume of Ethyl Acetate and slowly dosing in Heptane (which possesses low δp and δhb parameters), process chemists can precisely control supersaturation, driving the crystallization of high-purity product while leaving impurities in the mother liquor.

References

-

Bio-Fount. "1153999-83-7 | 1-(3,4-Difluorophenoxy)propan-2-one". Bio-Fount Scientific Research. Available at: [Link]

-

Abbott, S. "HSP Basics | Practical Solubility Science". Available at: [Link]

-

Park, K. et al. "Prediction of Hansen Solubility Parameters with a New Group-Contribution Method". International Journal of Thermophysics. Available at: [Link]

-

Royal Society of Chemistry. "Chapter 5: Semifluorinated Aromatic Polymers and Their Properties". RSC Books. Available at: [Link]

-

ResearchGate. "Synthesis and characterization of novel soluble fluorinated aromatic polyamides". Available at: [Link]

Sources

- 1. 1-(3,4-Difluorophenoxy)propan-2-one | 1153999-83-7 | Benchchem [benchchem.com]

- 2. 1153999-83-7|1-(3,4-Difluorophenoxy)propan-2-one|1-(3,4-Difluorophenoxy)propan-2-one|-范德生物科技公司 [bio-fount.com]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08064A [pubs.rsc.org]

- 6. kinampark.com [kinampark.com]

Structural Elucidation and X-Ray Diffraction Methodologies for 1-(3,4-Difluorophenoxy)propan-2-one

Executive Summary

1-(3,4-Difluorophenoxy)propan-2-one (CAS: 1153999-83-7; Molecular Formula: C₉H₈F₂O₂) is a highly versatile, fluorinated building block utilized extensively in the synthesis of complex bioactive molecules, including inhibitors targeting cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) [1].

A critical bottleneck in the structural characterization of this compound is its physical state: like many phenoxypropanones, it exists as a low-melting liquid at ambient temperatures. Standard solvent-evaporation crystallization techniques are entirely ineffective. As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating technical guide on how to computationally predict, experimentally crystallize, and crystallographically resolve the structure of 1-(3,4-difluorophenoxy)propan-2-one using advanced in situ cryo-crystallization and Single-Crystal X-Ray Diffraction (SCXRD).

Theoretical Conformational Analysis & Crystallographic Expectations

Before attempting crystallization, it is imperative to understand the conformational energy landscape of the target molecule. The structure of 1-(3,4-difluorophenoxy)propan-2-one is defined by a rigid 3,4-difluorophenyl ring connected to a propan-2-one moiety via a highly flexible ether linkage (-O-).

Causality in Crystal Packing

A conformational analysis involves systematically rotating the bonds of the propanone and phenoxy groups to identify stable conformers (energy minima) [1]. In the solid state, the molecule's packing is dictated by the minimization of steric hindrance and the maximization of weak, directional non-covalent interactions.

The presence of fluorine at the 3- and 4-positions fundamentally alters the electrostatic potential of the aromatic ring. Fluorine atoms are highly electronegative and poorly polarizable; thus, they rarely form pure halogen bonds. Instead, they preferentially participate in weak hydrogen bonds (C-H···F) and dipole-dipole interactions, which act cooperatively to stabilize the crystal lattice [4].

Fig 1. Rotatable bonds defining the conformational energy landscape of the molecule.

Quantitative Target Parameters

The following tables summarize the expected geometric and interaction parameters for the resolved crystal structure based on analogous fluorinated phenoxyacetones.

Table 1: Predicted Intramolecular Geometric Parameters

| Structural Feature | Expected Bond Length (Å) | Expected Bond Angle (°) |

| C(Ar) - F | 1.34 - 1.36 | 118.5 - 120.5 |

| C(Ar) - O (Ether) | 1.36 - 1.38 | 119.0 - 121.0 |

| O - C(sp3) (Methylene) | 1.41 - 1.43 | 108.0 - 112.0 |

| C=O (Carbonyl) | 1.20 - 1.22 | 121.0 - 123.0 |

Table 2: Predicted Intermolecular Interactions

| Interaction Type | Donor/Acceptor | Distance Range (Å) | Role in Lattice |

| Weak Hydrogen Bond | C-H(methyl) ··· F-C | 2.40 - 2.65 | Primary lattice stabilization |

| Weak Hydrogen Bond | C-H(phenyl) ··· O=C | 2.50 - 2.70 | Secondary sheet formation |

| Dipole-Dipole | C-F ··· F-C | 2.80 - 3.10 | Alignment of aromatic rings |

Experimental Methodologies for Crystallization

Because 1-(3,4-difluorophenoxy)propan-2-one is a liquid at room temperature, we must employ specialized techniques to force the molecules into an ordered, periodic 3D lattice.

Protocol A: In Situ Cryo-Crystallization (OHCD Method)

This method allows for the determination of the absolute structure of a room-temperature liquid without altering its chemical identity [2].

-

Step 1: Capillary Loading. Draw approximately 0.5 µL of the pure liquid compound into a 0.3 mm Lindemann glass capillary. Flame-seal the capillary to prevent evaporation and ice formation.

-

Step 2: Diffractometer Mounting. Mount the capillary on the goniometer head of the X-ray diffractometer.

-

Step 3: Cryo-Quenching. Expose the capillary to a liquid nitrogen cryostream set to 100 K. Causality: Rapid cooling prevents thermodynamic crystallization, trapping the liquid in a disordered, polycrystalline, or glassy state.

-

Step 4: Zone Melting via OHCD. Utilize an Optical Heating and Crystallization Device (OHCD) equipped with an IR laser. Sweep the laser across the capillary to create a localized melt zone. Causality: By precisely controlling the cooling rate of the melt zone, a single nucleation event is favored. The solid-liquid interface is slowly advanced (0.1 mm/hr) to consume the polycrystalline mass and grow a single, homogenous crystal [3].

Protocol B: Chemical Derivatization (Alternative Workflow)

If cryo-crystallization yields heavily twinned crystals due to the high degrees of freedom in the ether chain, derivatization is required.

-

Step 1: Hydrazone Formation. React 1-(3,4-difluorophenoxy)propan-2-one with 2,4-dinitrophenylhydrazine (2,4-DNPH) in ethanol with a catalytic amount of sulfuric acid.

-

Step 2: Precipitation. The reaction converts the flexible liquid ketone into a rigid, high-melting solid derivative (a hydrazone).

-

Step 3: Recrystallization. Dissolve the precipitate in a 1:1 mixture of ethanol and ethyl acetate. Allow for slow solvent evaporation at 4 °C over 7 days to yield X-ray quality single crystals. Causality: The bulky, planar dinitrophenyl group introduces strong π-π stacking interactions, forcing the molecule into a highly ordered crystalline state.

Fig 2. In situ cryo-crystallization and SCXRD workflow for low-melting liquids.

SCXRD Data Collection and Structure Refinement

Once a single crystal is isolated at 100 K, structural elucidation proceeds via X-ray diffraction.

Data Collection

-

Irradiation: Irradiate the crystal using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. Cu-Kα is preferred if anomalous dispersion is needed to determine the absolute configuration of any chiral derivatives synthesized from the propanone backbone [2].

-

Integration: Collect frames over a full sphere of data. Integrate intensities and apply empirical absorption corrections (e.g., using SADABS).

Phase Problem & Refinement (SHELX Suite)

-

Structure Solution: Solve the phase problem using dual-space methods via SHELXT. This will readily locate the heavier F, O, and C atoms.

-

Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL [5]. Causality: Refining against F2 rather than F ensures that weak reflections with negative intensities (due to background subtraction) are not discarded, preventing statistical bias in the model [5].

-

Handling Fluorine Disorder: Terminal fluorine atoms on phenyl rings frequently exhibit rotational disorder, manifesting as artificially large, "cigar-shaped" thermal ellipsoids.

-

Intervention: Apply Rigid Bond Restraints (RIGU) and Similar Anisotropic Displacement Parameter restraints (SIMU) in SHELXL[5]. This forces the anisotropic displacement parameters (ADPs) of the F atoms to behave physically relative to the parent carbon atoms.

-

-

Hydrogen Atoms: Place hydrogen atoms in calculated positions using the riding model (HFIX instructions in SHELXL), allowing their isotropic displacement parameters to refine freely relative to their parent atoms.

Self-Validating System Criteria

The refinement protocol is considered successful and self-validating only when:

-

The Goodness-of-Fit (GooF) approaches 1.00 .

-

The final R1 index is < 0.05 (for I>2σ(I) ).

-

The maximum residual electron density peak in the final Fourier difference map is < 0.5 e/ų , confirming no unassigned atoms or severe disorder remain.

References

-

MDPI. "Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone". Crystals, 2021. URL:[Link]

-

IISER Mohali. "ARC Lab | In situ crystallization of low melting materials". Indian Institute of Science Education and Research. URL:[Link]

-

ACS Publications. "In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine". Crystal Growth & Design, 2006. URL:[Link]

-

Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 2015. URL:[Link]

1-(3,4-Difluorophenoxy)propan-2-one as an intermediate in pharmaceutical drug discovery

Executive Summary

The compound 1-(3,4-Difluorophenoxy)propan-2-one (CAS: 1153999-83-7) has emerged as a highly versatile intermediate in modern pharmaceutical drug discovery[1]. Characterized by its unique combination of a metabolically stable fluorinated aromatic ring and a highly reactive aliphatic ketone, this molecule serves as a critical building block for synthesizing complex bioactive scaffolds. It is particularly valuable in the development of inhibitors targeting serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH), and lipid-modifying enzymes like cytosolic phospholipase A2 alpha (cPLA2α)[2].

This application note details the structural rationale, step-by-step synthetic methodologies, and downstream applications of 1-(3,4-Difluorophenoxy)propan-2-one, providing researchers with a comprehensive guide to leveraging this intermediate in rational drug design.

Structural Rationale & Pharmacophore Properties

The scientific impetus for utilizing 1-(3,4-Difluorophenoxy)propan-2-one stems from the synergistic properties of its two primary structural domains[2]:

-

The 3,4-Difluorophenoxy Moiety: Fluorine substitution is a cornerstone strategy in medicinal chemistry. The highly electronegative fluorine atoms block cytochrome P450-mediated oxidative metabolism at the C3 and C4 positions of the aromatic ring, significantly enhancing the pharmacokinetic half-life of downstream drug candidates. Furthermore, the electron-withdrawing nature of the fluorine atoms modulates the lipophilicity (LogP) of the molecule, improving membrane permeability and target tissue distribution.

-

The Propan-2-one Backbone: The ketone moiety serves a dual purpose. Synthetically, the acidic alpha-hydrogens allow for facile carbon-carbon bond formation (e.g., via aldol condensations), while the carbonyl carbon can undergo reductive amination to append diverse pharmacophores. Pharmacologically, the electrophilic ketone can act as a "warhead," capable of forming reversible covalent hemiketal bonds with catalytic serine residues in target enzymes[3][4].

Quantitative Data: Physicochemical Advantage

The table below summarizes the theoretical physicochemical and metabolic advantages of the difluorinated intermediate compared to its non-fluorinated analog.

| Physicochemical Property | 1-(3,4-Difluorophenoxy)propan-2-one | Phenoxypropan-2-one (Non-fluorinated) |

| Molecular Formula | C9H8F2O2 | C9H10O2 |

| Molecular Weight | 186.15 g/mol | 150.17 g/mol |

| Predicted LogP | ~2.14 | ~1.45 |

| Metabolic Liability | Low (Oxidation blocked at C3/C4) | High (Prone to para/meta hydroxylation) |

| Electrophilicity (Ketone) | Enhanced (Inductive effect of F) | Baseline |

Experimental Protocol: Synthesis of the Intermediate

The primary and most straightforward method for synthesizing 1-(3,4-difluorophenoxy)propan-2-one is via the Williamson ether synthesis[2][5]. The following protocol is designed as a self-validating system to ensure high yield and purity.

Materials & Reagents

-

3,4-Difluorophenol (1.0 eq)

-

Chloroacetone or Bromoacetone (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl Acetate (EtOAc) and Hexanes (for extraction and chromatography)

Step-by-Step Methodology

-

Preparation & Solvation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3,4-difluorophenol in anhydrous DMF.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the resulting phenoxide anion highly "naked" and reactive for the subsequent Sₙ2 attack.

-

-

Deprotonation: Add anhydrous K₂CO₃ to the solution and stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ acts as a mild base to deprotonate the phenol, generating the nucleophilic phenoxide ion. The slight excess ensures complete deprotonation without causing the unwanted side reactions (e.g., degradation of the solvent) typical of stronger bases like NaH.

-

-

Alkylation (Sₙ2 Reaction): Add chloroacetone dropwise via a syringe.

-

Causality: Dropwise addition prevents localized exothermic spikes and minimizes the risk of self-condensation (aldol reaction) of the highly reactive chloroacetone.

-

-

Reaction Monitoring: Heat the mixture to 60°C and monitor via Thin-Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc solvent system.

-

Self-Validation: The reaction is complete when the lower-Rf phenol spot disappears and a new, higher-Rf product spot appears under UV light. The precipitation of KCl salts in the flask is a visual indicator of reaction progression.

-

-

Workup: Quench the reaction with distilled water and extract with EtOAc (3x). Wash the combined organic layers vigorously with brine (3x).

-

Causality: DMF is highly water-soluble; repeated brine washes ensure its complete removal from the organic phase, preventing solvent contamination during downstream purification.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure 1-(3,4-Difluorophenoxy)propan-2-one.

Caption: Synthetic workflow from 3,4-difluorophenol to advanced bioactive scaffolds.

Application Workflow: Elaboration into FAAH Inhibitors

Once synthesized, the intermediate can be elaborated into potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme that degrades endocannabinoids like anandamide; inhibiting FAAH increases endocannabinoid tone, producing analgesic and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists[4][6].

Protocol: Aldol Condensation for Scaffold Elaboration

To build a selective FAAH inhibitor, the propan-2-one core is often decorated with hydrophobic groups that mimic the arachidonoyl chain of natural substrates[2].

-

Enolate Formation: Dissolve 1-(3,4-Difluorophenoxy)propan-2-one in anhydrous THF at -78°C. Add Lithium Diisopropylamide (LDA, 1.05 eq) dropwise.

-

Causality: LDA is a strong, sterically hindered base that kinetically deprotonates the less hindered alpha-carbon of the ketone, forming a terminal enolate without nucleophilic attack on the carbonyl carbon itself.

-

-

Electrophile Addition: Introduce a target aldehyde (e.g., a substituted benzaldehyde) dropwise.

-

Causality: The enolate attacks the electrophilic carbonyl of the aldehyde, forming a new carbon-carbon bond (aldol addition).

-

-

Dehydration: Warm the reaction to room temperature and treat with a mild acid (e.g., p-toluenesulfonic acid) to drive the elimination of water.

-

Self-Validation: The formation of an alpha,beta-unsaturated ketone creates a highly conjugated system, resulting in a distinct bathochromic shift (yellowing of the solution) and a new, lower-Rf spot on TLC.

-

Mechanistic Insights: Target Engagement via Hemiketal Formation

In the context of FAAH inhibition, the ketone moiety of the elaborated 1-(3,4-Difluorophenoxy)propan-2-one derivative is not just a structural linker; it is the active pharmacophore.

FAAH belongs to the amidase signature family of serine hydrolases, utilizing an unusual Ser241-Ser217-Lys142 catalytic triad[6]. Ketone-based inhibitors bind to FAAH by undergoing a nucleophilic attack from the hydroxyl group of the catalytic Ser241. This reaction forms a reversible covalent hemiketal intermediate that mimics the tetrahedral transition state of natural amide hydrolysis[3][4]. The 3,4-difluorophenoxy group anchors the molecule in the cytosolic port of the enzyme, providing exceptional binding affinity and selectivity over other mammalian serine hydrolases[6].

Caption: Mechanistic pathway of FAAH inhibition via reversible hemiketal formation with Ser241.

References

-

1153999-83-7|1-(3,4-Difluorophenoxy)propan-2-one , BIOFOUNT. Available at: [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) , PMC - National Institutes of Health (NIH). Available at: [Link]

-

Binding and Inactivation Mechanism of a Humanized Fatty Acid Amide Hydrolase by α-Ketoheterocycle Inhibitors Revealed from Cocrystal Structures , Future4200 (ACS Mirrored). Available at:[Link]

-

Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase , PMC - National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. 1153999-83-7|1-(3,4-Difluorophenoxy)propan-2-one|1-(3,4-Difluorophenoxy)propan-2-one|-范德生物科技公司 [bio-fount.com]

- 2. 1-(3,4-Difluorophenoxy)propan-2-one | 1153999-83-7 | Benchchem [benchchem.com]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(3,4-Difluorophenoxy)propan-2-one | 1153999-83-7 | Benchchem [benchchem.com]

- 6. future4200.com [future4200.com]

Reductive amination of 1-(3,4-Difluorophenoxy)propan-2-one for amine synthesis

Application Note: Reductive Amination of 1-(3,4-Difluorophenoxy)propan-2-one for Amine Synthesis

Executive Summary

The synthesis of fluorinated aryloxypropanamines is a critical pathway in modern drug discovery, as these motifs frequently serve as pharmacophores for monoamine oxidase inhibitors, local anesthetics, and sodium channel blockers. 1-(3,4-Difluorophenoxy)propan-2-one (CAS 1153999-83-7) is a highly versatile building block whose carbonyl group serves as a prime site for functionalization[1],[2]. This application note details the autonomous, self-validating protocols for converting this ketone into 1-(3,4-difluorophenoxy)propan-2-amine (CAS 1864059-69-7)[3] via reductive amination, prioritizing chemoselectivity, scalable yields, and mechanistic rigor.

Mechanistic Rationale & Causality (E-E-A-T)

Why Reductive Amination over Direct Alkylation?

Direct treatment of primary amines with alkylating agents (e.g., alkyl halides) is notoriously difficult to control, inevitably leading to a statistical mixture of secondary, tertiary, and quaternary overalkylated products[4]. Reductive amination circumvents this by utilizing a condensation-reduction sequence. The amine and ketone condense to form a hemiaminal, which dehydrates under mildly acidic conditions to form an electrophilic imine or iminium ion[4]. Because imines only form once on a given primary amine, the subsequent reduction yields a cleanly mono-alkylated product, establishing a highly controlled C–N bond[4].

Hydride Donor Selection: The Causality of Chemoselectivity

The success of this one-pot reaction relies heavily on the choice of the reducing agent.

-

Sodium Borohydride (NaBH₄): While a powerful reductant, NaBH₄ is overly aggressive. It will competitively reduce the starting ketone to 1-(3,4-difluorophenoxy)propan-2-ol before the imine has fully formed, severely depressing the amine yield[1],[4].

-

Sodium Cyanoborohydride (NaBH₃CN): The electron-withdrawing cyano group attenuates the nucleophilicity of the hydride. At pH 4–5, NaBH₃CN is not strong enough to reduce the ketone but readily reduces the highly electrophilic iminium ion[4]. This makes it the gold standard for primary amine synthesis using ammonium acetate.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): An exceptionally mild, non-toxic alternative to NaBH₃CN. The steric bulk and electron-withdrawing acetoxy groups make it highly selective. It is particularly superior for synthesizing secondary and tertiary amines and avoids the generation of toxic cyanide byproducts in the waste stream[4],[5].

Mechanistic pathway of reductive amination via an iminium ion intermediate.

Quantitative Data & Optimization

To establish a robust protocol, the experimental parameters must be aligned with the specific amine class being synthesized. Table 1 summarizes the properties of the hydride donors, while Table 2 outlines the optimized conditions for both primary and secondary amine targets.

Table 1: Quantitative Comparison of Hydride Donors for Reductive Amination

| Reducing Agent | Relative Reactivity | Optimal pH | Target Amine Class | Byproduct / Toxicity Risk |

| NaBH₄ | High | 7–10 | N/A (Poor Selectivity) | High (Ketone reduction) |

| NaBH₃CN | Low | 4–5 | Primary / Secondary | High (HCN gas at low pH) |

| NaBH(OAc)₃ | Very Low | 5–6 | Secondary / Tertiary | Low (Acetic acid byproduct) |

Table 2: Optimization Matrix for 1-(3,4-Difluorophenoxy)propan-2-amine Synthesis

| Parameter | Protocol A: Primary Amine | Protocol B: Secondary Amine |

| Amine Source | Ammonium Acetate (NH₄OAc) | Methylamine HCl (MeNH₂·HCl) |

| Equivalents of Amine | 10.0 eq (Drives equilibrium) | 1.2 eq |

| Hydride Source | NaBH₃CN (1.5 eq) | NaBH(OAc)₃ (1.5 eq) |

| Solvent | Methanol (Anhydrous) | 1,2-Dichloroethane (DCE) |

| Reaction Time | 16–24 hours | 12 hours |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By leveraging the distinct acid-base properties of the starting ketone (neutral) and the product amine (basic), the workup intrinsically verifies the success of the reaction.

Protocol A: Synthesis of Primary Amine (1-(3,4-Difluorophenoxy)propan-2-amine)

Note: This utilizes the Borch reduction conditions.

-

Imine Formation (Self-Buffering): In an oven-dried round-bottom flask, dissolve 1-(3,4-Difluorophenoxy)propan-2-one (1.0 eq) and NH₄OAc (10.0 eq) in anhydrous methanol (0.2 M).

-

Causality Insight: NH₄OAc is a solid that acts as both the ammonia source and an internal buffer, naturally maintaining the reaction at the optimal pH of ~5 required for iminium formation without prematurely reducing the ketone[4]. Stir for 30 minutes at room temperature.

-

-

Reduction: Add NaBH₃CN (1.5 eq) portion-wise over 10 minutes.

-

Checkpoint: Mild bubbling may occur. Stir the reaction under an inert atmosphere (N₂) for 16–24 hours.

-

-

Acid Quench (Self-Validation Step 1): Carefully add 1M HCl dropwise until the pH reaches < 2.

-

Validation: Vigorous gas evolution (H₂) confirms the destruction of unreacted hydride. The acidic environment forces the product into its water-soluble hydrochloride salt form.

-

-

Impurity Extraction: Wash the aqueous methanolic mixture with Diethyl Ether (3 × 20 mL).

-

Validation: The organic layer will contain unreacted ketone and neutral alcohol byproducts. Discard the organic layer.

-

-

Base Extraction (Self-Validation Step 2): Cool the aqueous layer in an ice bath and add 2M NaOH dropwise until pH > 10.

-

Validation: The solution will turn cloudy as the target primary amine free-base precipitates/oils out of the aqueous phase.

-

-

Isolation: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure primary amine.

Protocol B: Synthesis of Secondary Amine (N-Methyl Analogue)

-

Condensation: Dissolve the ketone (1.0 eq) and MeNH₂·HCl (1.2 eq) in DCE (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the methylamine free base, followed by glacial acetic acid (1.0 eq) to adjust the pH to ~5.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir at room temperature for 12 hours[5].

-

Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH) if trace impurities remain.

Self-validating experimental workflow utilizing acid-base extraction for purification.

References

-

Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

-

Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Catalytic reduction of 1-(3,4-Difluorophenoxy)propan-2-one to secondary alcohols

Enantioselective Catalytic Reduction of 1-(3,4-Difluorophenoxy)propan-2-one to Chiral 1-(3,4-Difluorophenoxy)propan-2-ol

Abstract

This document provides a comprehensive technical guide for the catalytic reduction of the prochiral ketone, 1-(3,4-Difluorophenoxy)propan-2-one, to the corresponding chiral secondary alcohol, 1-(3,4-Difluorophenoxy)propan-2-ol. Chiral secondary alcohols are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals, where specific stereoisomers are often responsible for the desired biological activity.[1][2] This guide details two robust and highly enantioselective catalytic methods: Asymmetric Hydrogenation (AH) using a Ru-BINAP catalyst system and Asymmetric Transfer Hydrogenation (ATH) employing a Ru-TsDPEN catalyst with a formic acid/triethylamine hydrogen source. We delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step protocols for their execution, and outline methods for the crucial determination of enantiomeric excess (e.e.).

Introduction: The Significance of Chiral Secondary Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral secondary alcohols, in particular, are prevalent structural motifs in a vast array of biologically active molecules.[1] The specific three-dimensional arrangement of substituents around the chiral carbon center dictates the molecule's interaction with biological targets, making the control of stereochemistry paramount. The reduction of prochiral ketones is one of the most direct and atom-economical methods for accessing these valuable intermediates.[3] Catalytic asymmetric reduction, employing a small amount of a chiral catalyst to generate large quantities of a single enantiomer, represents a highly efficient and sustainable approach compared to stoichiometric reagents.[4]

The target molecule, 1-(3,4-Difluorophenoxy)propan-2-ol, possesses a chiral center that is crucial for its potential applications. This guide provides researchers with the practical knowledge to synthesize this compound in high enantiopurity.

Strategic Approaches to Asymmetric Ketone Reduction

Two primary catalytic strategies are presented for the enantioselective reduction of 1-(3,4-Difluorophenoxy)propan-2-one: Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH).

-

Asymmetric Hydrogenation (AH): This method utilizes molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal catalyst. The Noyori-type Ru(II)-diphosphine-diamine complexes are particularly effective for the hydrogenation of simple ketones.[5][6] The choice of a chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is critical for inducing high enantioselectivity.[7][8] These reactions are often carried out under pressure.

-

Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative to high-pressure hydrogenation by using organic molecules as hydrogen donors.[9] A widely used and highly effective hydrogen source is an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃).[10][11] This system provides an irreversible reduction, often leading to high conversions and enantioselectivities.[10] The Noyori-type Ru(II) complexes with chiral N-tosylated diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are the catalysts of choice for this transformation.

The selection between AH and ATH will depend on the available equipment (i.e., high-pressure reactors) and the specific requirements of the synthesis.

Mechanistic Insights: The Origin of Enantioselectivity

The high degree of stereocontrol in these reactions stems from the formation of a well-defined chiral environment around the metal center.

Asymmetric Hydrogenation with Ru-BINAP/Diamine Catalysts

In the Noyori asymmetric hydrogenation, the active catalyst is a ruthenium hydride species. The reduction is believed to proceed through a nonclassical metal-ligand bifunctional mechanism.[12] The ketone substrate does not coordinate directly to the metal center but interacts with the catalyst in its outer coordination sphere. A six-membered pericyclic transition state is proposed, where a hydride from the ruthenium and a proton from the amine ligand are simultaneously transferred to the carbonyl group of the ketone.[12] The rigid C₂-symmetric structure of the BINAP ligand and the chirality of the diamine ligand create a highly organized chiral pocket that dictates the facial selectivity of the hydride attack on the prochiral ketone.[8][13]

Asymmetric Transfer Hydrogenation with Ru-TsDPEN Catalysts

The mechanism of ATH with Ru-TsDPEN catalysts and formic acid/triethylamine also involves a metal-ligand bifunctional pathway.[14][15] The active catalyst is a ruthenium hydride, which is generated from the reaction of the ruthenium precursor with the formic acid/triethylamine mixture. The reduction of the ketone proceeds via a six-membered transition state involving the Ru-H bond and an N-H proton from the chiral TsDPEN ligand.[16] The chirality of the TsDPEN ligand dictates the enantiofacial discrimination of the ketone, leading to the formation of one enantiomer of the alcohol in excess. The use of formic acid as the hydrogen source makes the reaction essentially irreversible.[10]

Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Asymmetric Hydrogenation of 1-(3,4-Difluorophenoxy)propan-2-one

This protocol is based on the principles of Noyori asymmetric hydrogenation.[6][17]

Materials:

-

1-(3,4-Difluorophenoxy)propan-2-one

-

[RuCl₂(p-cymene)]₂

-

(R,R)-TsDPEN (or (S,S)-TsDPEN for the other enantiomer)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous isopropanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.012 mmol) in anhydrous isopropanol (2 mL).

-

Stir the mixture at 80 °C for 20 minutes to form the active catalyst.

-

Reaction Setup: To the catalyst solution, add 1-(3,4-Difluorophenoxy)propan-2-one (1.0 mmol).

-

Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio. Add this mixture (1.0 mL) to the reaction flask.

-

Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, to increase the rate) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(3,4-Difluorophenoxy)propan-2-ol.

Protocol 2: Asymmetric Transfer Hydrogenation of 1-(3,4-Difluorophenoxy)propan-2-one

This protocol utilizes the highly practical formic acid/triethylamine hydrogen source.[11]

Materials:

-

1-(3,4-Difluorophenoxy)propan-2-one

-

[RuCl₂(p-cymene)]₂

-

(R,R)-TsDPEN

-

Formic acid

-

Triethylamine

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

Procedure:

-

Catalyst Activation: In a reaction vial, dissolve [RuCl₂(p-cymene)]₂ (0.0025 mmol) and (R,R)-TsDPEN (0.0055 mmol) in the chosen anhydrous solvent (1 mL). Stir the mixture at room temperature for 15-20 minutes.

-

Reaction Setup: Add 1-(3,4-Difluorophenoxy)propan-2-one (1.0 mmol) to the activated catalyst solution.

-

In a separate vial, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio). Add this mixture (0.5 mL) to the reaction.

-

Reaction: Stir the reaction at 28 °C and monitor its progress by TLC or GC.

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and carefully quench with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purification: Purify the resulting alcohol by flash column chromatography.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the asymmetric reduction of aromatic ketones based on literature precedents.

| Parameter | Asymmetric Hydrogenation (AH) | Asymmetric Transfer Hydrogenation (ATH) |

| Catalyst | Ru-BINAP/Diamine | Ru-TsDPEN |

| Hydrogen Source | H₂ gas | HCOOH/NEt₃ |

| Pressure | 1-100 atm | Atmospheric |

| Temperature | 25-80 °C | 28-60 °C |

| Solvent | Methanol, Ethanol, Isopropanol | Dichloromethane, Acetonitrile |

| Substrate/Catalyst Ratio | 100 - 100,000 | 100 - 2,000 |

| Typical Yield | >90% | >90% |

| Typical e.e. | >95% | >95% |

Visualization of Key Processes

Experimental Workflow

Caption: General experimental workflow for catalytic reduction.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Caption: Simplified catalytic cycle for ATH of a ketone.

Determination of Enantiomeric Excess (e.e.)

Accurately determining the enantiomeric excess of the synthesized alcohol is crucial for evaluating the success of the asymmetric reduction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.[18]

Protocol for Chiral HPLC Analysis:

-

Sample Preparation: Prepare a standard solution of the racemic 1-(3,4-Difluorophenoxy)propan-2-ol (if available) and a solution of the synthesized alcohol in the mobile phase at a concentration of approximately 1 mg/mL.

-

HPLC Conditions (Typical):

-

Column: A chiral column such as Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

-

Column Temperature: Ambient.

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of both enantiomers.

-

Inject the sample of the synthesized alcohol.

-

Integrate the peak areas for each enantiomer.

-

-

Calculation:

-

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

-

Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

-

Other methods for determining e.e. include gas chromatography (GC) with a chiral column and NMR spectroscopy using chiral shift reagents or chiral derivatizing agents.[19]

Conclusion

The catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation methods detailed in this application note provide efficient, reliable, and highly enantioselective pathways to synthesize chiral 1-(3,4-Difluorophenoxy)propan-2-ol from its corresponding prochiral ketone. The choice between the two protocols will be dictated by the available laboratory infrastructure. By understanding the mechanistic principles and carefully following the provided protocols, researchers in drug development and other scientific fields can effectively access this valuable chiral building block.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of BINAP Ligands in Modern Asymmetric Catalysis.

- Benchchem. A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC.

- Benchchem. The H8-BINAP Ligand: A Technical Guide to its Role in Asymmetric Catalysis.

- Chemical Communications (RSC Publishing). An outstanding catalyst for asymmetric transfer hydrogenation in aqueous solution and formic acid/triethylamine.

- Chem-Station Int. Ed. Noyori Asymmetric Hydrogenation.

- Wikipedia. BINAP.

- SynArchive. Noyori Asymmetric Hydrogenation.

- Journal of the American Chemical Society - ACS Publications. Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.

- Pharmaceutical Technology. Asymmetric Routes to Chiral Secondary Alcohols.

- University of Liverpool IT Services. Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones.

- American Chemical Society. Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.

- ResearchGate. Examples of drugs derivatives from chiral secondary alcohols.

- Organic Letters - ACS Publications. Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines.

- Johnson Matthey Technology Review. oa Ruthenium-Catalysed Asymmetric Reduction of Ketones.

- Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction.

- PMC. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study.

- Journal of the American Chemical Society. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes.

- ResearchGate. Mechanism of hydride transfer from Ru/TsDPEN complex to a ketone.

- Determination of enantiomeric excess.

- Diva-Portal.org. Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions.

- Wikipedia. Enantioselective reduction of ketones.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. synarchive.com [synarchive.com]

- 7. nbinno.com [nbinno.com]

- 8. BINAP - Wikipedia [en.wikipedia.org]

- 9. An outstanding catalyst for asymmetric transfer hydrogenation in aqueous solution and formic acid/triethylamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. diva-portal.org [diva-portal.org]

- 16. researchgate.net [researchgate.net]

- 17. Ruthenium-Catalysed Asymmetric Reduction of Ketones | Johnson Matthey Technology Review [technology.matthey.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Determination of enantiomeric excess [ch.ic.ac.uk]

Application Notes and Protocols for 1-(3,4-Difluorophenoxy)propan-2-one in Agrochemical Research

Introduction: The Strategic Importance of Fluorinated Phenoxypropanones in Agrochemical Discovery

In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1][2] The 3,4-difluorophenoxy group, in particular, is a recognized pharmacophore found in numerous successful agrochemical and pharmaceutical products.[1] When coupled with a propan-2-one backbone, as in 1-(3,4-Difluorophenoxy)propan-2-one , it creates a versatile chemical intermediate ripe for elaboration into a diverse array of potential agrochemicals.[1]

The fluorine atoms at the 3 and 4 positions of the phenyl ring serve two primary functions: they can block sites of oxidative metabolism, thereby increasing the compound's stability and bioavailability in the target organism, and they can modulate the electronic properties of the molecule, influencing its binding affinity to biological targets.[1] The ketone functionality of the propanone moiety offers a reactive handle for a multitude of chemical transformations, including reductions, C-C bond formations, and conversions to amines or other functional groups, making it an ideal starting point for combinatorial library synthesis and lead optimization.[1]

This guide provides a detailed exploration of the applications of 1-(3,4-difluorophenoxy)propan-2-one as a key building block in the synthesis and evaluation of novel herbicidal candidates. We will delve into its synthesis, its conversion to a candidate aryloxyphenoxypropionate (AOPP) herbicide, and the protocols for evaluating its biological activity.

Part 1: Synthesis of the Core Intermediate: 1-(3,4-Difluorophenoxy)propan-2-one

The most direct and reliable method for synthesizing 1-(3,4-difluorophenoxy)propan-2-one is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 3,4-difluorophenol with a halogenated propanone, such as chloroacetone or bromoacetone, in the presence of a base.[1]

Protocol 1.1: Williamson Ether Synthesis of 1-(3,4-Difluorophenoxy)propan-2-one

Objective: To synthesize the title compound from commercially available starting materials.

Materials & Equipment:

-

3,4-Difluorophenol

-

Chloroacetone (or Bromoacetone)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 3,4-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add chloroacetone (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1-(3,4-difluorophenoxy)propan-2-one as a clear oil or low-melting solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as the presence of water can hydrolyze the chloroacetone and quench the phenoxide intermediate, reducing the yield.

-

Base: Potassium carbonate is a suitable base for deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of chloroacetone.[1]

-

Excess Base and Alkylating Agent: A slight excess of the base ensures complete deprotonation of the phenol, while a slight excess of chloroacetone drives the reaction to completion.

-

Reflux: Heating the reaction provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

Part 2: Elaboration into a Candidate Aryloxyphenoxypropionate (AOPP) Herbicide

The AOPP class of herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, making them highly selective for controlling grass weeds in broadleaf crops.[3][4][5][6] We can hypothesize a synthetic route from our propanone intermediate to a novel AOPP candidate. This involves a reduction of the ketone to a secondary alcohol, followed by esterification.

Synthetic Workflow for a Hypothetical AOPP Herbicide

Caption: Synthetic pathway from starting materials to a candidate AOPP herbicide.

Protocol 2.1: Synthesis of a Candidate AOPP Herbicide

Step A: Reduction of the Ketone

-

Dissolve 1-(3,4-difluorophenoxy)propan-2-one (1.0 eq) in methanol (MeOH) in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, keeping the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours, or until TLC indicates completion.

-

Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(3,4-difluorophenoxy)propan-2-ol.

Step B: Esterification

-

In a separate flask, prepare the appropriate acyl chloride from (R)-2-chloropropionic acid (this 'R' configuration is often crucial for herbicidal activity in AOPPs).[3][5]

-

Dissolve the alcohol from Step A (1.0 eq) and a non-nucleophilic base like pyridine (1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add the prepared acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final AOPP candidate.

Part 3: Biological Efficacy Evaluation

The herbicidal efficacy of the newly synthesized compound must be evaluated in a controlled environment. A greenhouse assay is a standard method for this purpose.[3][7]

Protocol 3.1: Greenhouse Assay for Post-Emergence Herbicidal Activity

Objective: To assess the herbicidal activity and crop selectivity of the synthesized AOPP candidate.

Materials:

-

Test compound (synthesized AOPP candidate)

-

Positive control: A commercial AOPP herbicide (e.g., Quizalofop-p-ethyl)

-

Negative control: Formulation blank (solvent + surfactant, no active ingredient)

-

Weed species:

-

Crop species: Soybean (Glycine max), Cotton (Gossypium hirsutum) [to test for safety][4]

-

Pots, soil, greenhouse facility

-

Laboratory track sprayer

-

Surfactant/adjuvant

-

Acetone, water

Procedure:

-

Plant Cultivation: Sow seeds of all test species in pots filled with a standard potting mix. Grow them in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod).

-

Treatment Preparation:

-

Prepare a stock solution of the test compound in acetone.

-

For application, dilute the stock solution with water containing a suitable surfactant (e.g., 0.5% v/v) to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha). Prepare similar solutions for the positive and negative controls.

-

-

Application: When the weed seedlings have reached the 2-4 leaf stage, apply the treatment solutions using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

-

Evaluation:

-

Return the plants to the greenhouse.

-

Visually assess the plants for injury (chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT). Use a rating scale of 0% (no effect) to 100% (complete plant death).

-

At 21 DAT, harvest the above-ground biomass for each pot, dry it in an oven at 70 °C for 48 hours, and weigh it to determine the percent growth reduction compared to the negative control.

-

Data Presentation:

| Compound | Application Rate (g a.i./ha) | Barnyardgrass (% Injury) | Green Foxtail (% Injury) | Velvetleaf (% Injury) | Soybean (% Injury) |

| AOPP Candidate | 100 | 85 | 90 | 5 | 0 |

| AOPP Candidate | 200 | 95 | 98 | 10 | 5 |

| Quizalofop-p-ethyl | 100 | 90 | 95 | 0 | 0 |

| Negative Control | N/A | 0 | 0 | 0 | 0 |

| Table 1: Hypothetical visual injury data at 14 days after treatment. |

Workflow for Herbicidal Efficacy Assay

Caption: Standard workflow for a post-emergence herbicide bioassay.

Part 4: Insights into the Mechanism of Action

The structural similarity of the synthesized candidate to known AOPP herbicides strongly suggests its mode of action is the inhibition of Acetyl-CoA Carboxylase (ACCase).[3][4][5]

ACCase Inhibition:

-

Target Enzyme: ACCase is a critical enzyme in the biosynthesis of fatty acids.[6]

-

Mechanism: It catalyzes the first committed step in this pathway. By inhibiting ACCase, AOPP herbicides block the production of phospholipids, which are essential components for building new cell membranes required for cell growth and division.[6]

-

Selectivity: The selectivity of AOPP herbicides for grasses over broadleaf plants is due to differences in the structure of the ACCase enzyme between these plant groups. The enzyme isoform in grasses is susceptible to inhibition by AOPPs, while the isoform in broadleaf plants is naturally resistant.[5][6]

Simplified ACCase Inhibition Pathway

Caption: AOPP herbicides block the ACCase enzyme, halting fatty acid synthesis and leading to grass weed mortality.

Conclusion

1-(3,4-Difluorophenoxy)propan-2-one is a valuable and strategically designed building block for agrochemical discovery. Its synthesis is straightforward, and its chemical structure is primed for elaboration into potent herbicidal compounds, particularly those belonging to the commercially significant AOPP class. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and understand the potential of novel agrochemicals derived from this versatile intermediate. By leveraging the unique properties conferred by the difluorophenoxy moiety, scientists can continue to develop more effective and selective solutions for modern weed management challenges.

References

- Benchchem. (n.d.). 1-(3,4-Difluorophenoxy)propan-2-one | 1153999-83-7.

- Benchchem. (n.d.). A Comparative Analysis of 2-(4- hydroxyphenoxy)-N-(propan-2-yl)propanamide and Structurally Related Compounds in Herbicide Discovery.

- Chemical Warehouse. (n.d.). Diflufenzopyr - Active Ingredient Page.

- MDPI. (2024, September 18). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety.

- PMC. (n.d.). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes.

- ResearchGate. (2026, February 26). (PDF) Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives.

- JOCPR. (n.d.). 104-106 Research Article Synthesis and Herbicidal Activity of 2-(4.

- Wikipedia. (n.d.). Phenoxy herbicide.

- Weed Science Society of America (WSSA). (n.d.). Summary of Herbicide Mechanism of Action.

- PMC. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.

Sources

- 1. 1-(3,4-Difluorophenoxy)propan-2-one | 1153999-83-7 | Benchchem [benchchem.com]

- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. wssa.net [wssa.net]

- 7. jocpr.com [jocpr.com]

Application Note: Scalable Production of 1-(3,4-Difluorophenoxy)propan-2-one for Industrial Research

Executive Summary & Scientific Rationale

The compound 1-(3,4-Difluorophenoxy)propan-2-one (CAS: 1153999-83-7) is a highly versatile aryl ether ketone utilized as a foundational building block in pharmaceutical and agrochemical research. The incorporation of a 3,4-difluorophenoxy moiety is a strategic structural choice in drug design; the fluorine atoms enhance metabolic stability by blocking cytochrome P450-mediated oxidative metabolism while modulating the lipophilicity of the resulting active pharmaceutical ingredient (API) .

Scaling up the synthesis of this intermediate from bench-scale to pilot-scale presents distinct chemical engineering challenges. The reaction relies on a classic Williamson Ether Synthesis, which is highly exothermic and utilizes chloroacetone—a toxic, lachrymatory, and thermally sensitive electrophile. This application note provides a comprehensive, self-validating guide to scaling this synthesis using both optimized batch and state-of-the-art continuous flow methodologies.

Mechanistic Causality in Process Design

The synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism . The nucleophile, 3,4-difluorophenoxide, is generated in situ via the deprotonation of 3,4-difluorophenol using a mild base.

Causality in Reagent Selection:

-

Base Selection: A mild base such as anhydrous potassium carbonate (K₂CO₃) or an organic base (e.g., DBU) is strictly required. Strong bases like sodium hydroxide (NaOH) will trigger the aldol condensation and polymerization of chloroacetone, drastically reducing yields and complicating downstream purification .

-

Solvent Selection: Polar aprotic solvents like Acetonitrile (MeCN) or Acetone are chosen because they do not solvate the nucleophilic phenoxide anion as strongly as protic solvents, thereby accelerating the S_N2 attack while suppressing competing elimination (E2) pathways.

Figure 1: SN2 mechanism and side-reaction pathways for 1-(3,4-Difluorophenoxy)propan-2-one.

Physicochemical Data & Process Parameters

To ensure reproducibility across scales, the critical quantitative parameters of the target compound and the reaction system are summarized below:

| Parameter | Value / Specification |

| Chemical Name | 1-(3,4-Difluorophenoxy)propan-2-one |

| CAS Number | 1153999-83-7 |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.15 g/mol |

| Reaction Enthalpy | Highly Exothermic (Requires active cooling) |

| Optimal Temperature | 50°C – 60°C |

| Preferred Solvent | Acetonitrile (MeCN) (Flow) / Acetone (Batch) |

| IPC Method | RP-HPLC (UV detection at 254 nm) |

Experimental Methodologies: Bench to Pilot

Protocol A: Optimized Kilogram-Scale Batch Synthesis

This protocol is designed for standard jacketed glass reactors. It utilizes a heterogeneous base (K₂CO₃), which requires high-shear stirring to overcome mass-transfer limitations.

Step-by-Step Methodology:

-

Reactor Charging: Charge a 10 L jacketed reactor with 5.0 L of dry Acetone. Add 3,4-difluorophenol (1.0 eq, 1.0 kg) and anhydrous K₂CO₃ (1.5 eq, 1.59 kg).

-

Causality: K₂CO₃ is insoluble in acetone; the reaction occurs at the solid-liquid interface. Finely milled K₂CO₃ significantly improves the reaction kinetics.

-

-

Thermal Equilibration: Stir at 400 RPM and heat the suspension to 50°C. Allow 30 minutes for complete phenoxide formation.

-

Electrophile Dosing: Using a dosing pump, add chloroacetone (1.1 eq, 0.78 kg) dropwise over 2 hours.

-

Causality: Chloroacetone is dosed slowly to prevent thermal runaway and to keep its steady-state concentration low, mitigating self-condensation.

-

-

Reaction Maturation: Maintain the temperature at 55°C for 4 hours.

-

Workup & Isolation: Cool to 20°C. Filter the inorganic salts (KCl and unreacted K₂CO₃) through a Celite pad. Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate/Water to remove residual phenol.

-

System Validation: The protocol is self-validating; the complete disappearance of the sharp, lachrymatory odor of chloroacetone from the headspace, coupled with a stable HPLC peak area for the product (>95% conversion), confirms successful termination.

Protocol B: Continuous Flow Synthesis (Industrial Standard)

For advanced industrial research, continuous flow chemistry offers superior heat dissipation, precise residence time control, and enhanced safety when handling hazardous reagents like chloroacetone .

Note: Solid K₂CO₃ causes reactor fouling in flow systems. This protocol utilizes an organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to maintain a fully homogeneous solution.

Figure 2: Continuous flow reactor schematic for scalable, high-yield aryl ether synthesis.

Step-by-Step Methodology:

-

Feed Preparation:

-

Stream A: Dissolve 3,4-difluorophenol (1.0 M) and DBU (1.1 M) in anhydrous MeCN.

-

Stream B: Dissolve chloroacetone (1.1 M) in anhydrous MeCN.

-

-

Flow Parameters: Set Pump A and Pump B to a 1:1 volumetric flow rate. Route the streams through a high-turbulence T-mixer.

-

Causality: Rapid micromixing prevents localized concentration gradients, ensuring the phenoxide reacts exclusively with the chloroacetone rather than degrading it.

-

-

Reactor Conditions: Pass the mixed stream through a perfluoroalkoxy (PFA) coiled tube reactor heated to 60°C. Adjust the total flow rate to achieve a residence time ( tres ) of exactly 8 minutes.

-

In-Line Quench: Route the reactor effluent directly into a stream of saturated aqueous NH₄Cl.

-

Causality: Immediate quenching neutralizes the DBU, halting any further reaction and locking in the impurity profile.

-

-

System Validation: The flow system is validated by taking steady-state aliquots at the reactor outlet. A space-time yield (STY) calculation will confirm continuous throughput, with typical yields exceeding 92% without the need for intermediate isolation.

Analytical Validation & In-Process Control

To ensure absolute trustworthiness of the synthesized batch, the following analytical validations must be performed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular ion peak at m/z 186.1.

-